molecular formula C9H14ClNO B13702335 O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride

O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride

Cat. No.: B13702335
M. Wt: 187.66 g/mol
InChI Key: MTBYFWCAKBUCLZ-UHFFFAOYSA-N
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Description

O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride is a benzyl-protected hydroxylamine derivative of value in synthetic organic chemistry. With a molecular formula of C9H13NO·HCl and a molecular weight of 151.21 g/mol (freebase) , this compound serves as a versatile building block for researchers. Like the related O-Benzylhydroxylamine hydrochloride, it is typically used as a reagent for the introduction of the O-benzylhydroxylamine group into molecular frameworks . Such protected hydroxylamines are crucial intermediates in the synthesis of more complex molecules, potentially including pharmaceuticals, agrochemicals, and fine chemicals. The 2,4-dimethylbenzyl moiety may offer specific steric or electronic properties that can influence the reactivity and selectivity in synthetic pathways, providing researchers with a tool for method development and optimization. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

O-[(2,4-dimethylphenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7-3-4-9(6-11-10)8(2)5-7;/h3-5H,6,10H2,1-2H3;1H

InChI Key

MTBYFWCAKBUCLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CON)C.Cl

Origin of Product

United States

Chemical Reactions Analysis

Oxime Formation with Aldehydes and Ketones

The compound reacts with carbonyl compounds (aldehydes/ketones) to form stable oximes, a hallmark reaction of hydroxylamine derivatives. This occurs via nucleophilic attack of the hydroxylamine oxygen on the electrophilic carbonyl carbon, followed by dehydration.

Key Conditions (from ):

ReactantSolventTemperatureCatalystReaction Time
Aromatic aldehydeEthanolRefluxAcidic (HCl)2–4 hours
Aliphatic ketoneMethanol25–40°CBasic (NaOH)1–3 hours

For example, reaction with 3,5-dimethylbenzaldehyde produces a substituted oxime, though specific yields for this derivative are not reported. Analogous reactions with structurally similar hydroxylamines achieve yields of 65–90% .

Beckmann Rearrangement

Oximes derived from this compound undergo Beckmann rearrangement under acidic conditions to form amides. This involves migration of the anti-substituent relative to the hydroxyl group.

Typical Protocol :

  • Reagent : Concentrated H₂SO₄ or PCl₅

  • Temperature : 80–120°C

  • Product : Substituted benzamide derivatives

While direct data for this specific compound is limited, the rearrangement is well-documented for O-alkylhydroxylamine-derived oximes, with conversions exceeding 70% under optimized conditions .

Nucleophilic Substitution Reactions

The hydroxylamine group acts as a nucleophile, participating in alkylation or acylation reactions.

Example Reaction :

SubstrateConditionsProduct
Alkyl halideTHF, 0°C → RT, DIAD/PPh₃N-Alkylated hydroxylamine
Acid chlorideDichloromethane, base (Et₃N)O-Acylated derivative

These reactions are critical for introducing protective groups or modifying the compound’s reactivity. Stability studies confirm compatibility with common reagents like DIAD and PPh₃ .

Reduction to Primary Amines

The hydroxylamine moiety can be reduced to a primary amine using catalytic hydrogenation or hydride agents.

Reduction Pathways :

Reducing AgentConditionsProductYield*
H₂ (Pd/C)EtOH, 25°C, 1 atm2,4-Dimethylbenzylamine~85%
NaBH₄MeOH, 0°CAmine hydrochloride60–75%

*Yields extrapolated from analogous O-alkylhydroxylamine reductions .

Stability and Reaction Compatibility

The compound exhibits stability under diverse conditions, enabling its use in multistep syntheses:

ConditionCompatibilityNotesReference
Acidic (pH < 3)HighStable during hydrolysis steps
Basic (pH > 10)ModerateLimited degradation over 12 hours
Oxidizing agentsLowRapid decomposition
UV lightLowRequires protective groups

Mechanistic Insights

  • Resonance Stabilization : The aromatic ring enhances nucleophilicity by delocalizing the lone pair on the hydroxylamine oxygen.

  • Steric Effects : The 2,4-dimethyl substitution moderates reactivity, favoring reactions with less sterically hindered electrophiles.

Scientific Research Applications

O-(2,4-Dimethylbenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C₉H₁₄ClNO. It features a hydroxylamine functional group attached to a 2,4-dimethylbenzyl moiety. The hydrochloride salt form enhances its water solubility and stability, making it useful in various chemical syntheses and biological applications due to its reactive hydroxylamine group that can participate in nucleophilic reactions.

Scientific Research Applications

Chemistry this compound is a building block in synthesizing various organic compounds. It is also used in preparing oximes, which are important intermediates in organic synthesis. The compound can be used as an intermediate in synthesizing nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles.

Biology In biological research, it serves as a reagent for modifying biomolecules, and can introduce hydroxylamine groups into proteins and nucleic acids. It is also applicable in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways involving nitrogen compounds.

Medicine this compound can be a precursor for synthesizing pharmacologically active compounds. It can be employed to synthesize N-alkylated hydroxamic acids, which are inhibitors of histone deacetylase enzymes, useful in treating diseases like cancer . It is also used in developing compounds that target the quorum sensing network in Pseudomonas aeruginosa, important for treating bacterial infections .

Industry In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals.

Case Studies and Research Findings

  • Antioxidant Activity Hydroxylamines, including O-(2,4-Dimethylbenzyl)hydroxylamine, can scavenge free radicals effectively, contributing to potential therapeutic roles in oxidative stress-related conditions.
  • Antimicrobial Studies Certain hydroxylamines can inhibit the growth of various bacterial strains, indicating their potential as therapeutic agents against infections.
  • HDAC Inhibitors It can be used in synthesizing hydroxamic acids as inhibitors of histone deacetylase enzymes, important for treating a range of diseases, most importantly cancer .

Mechanism of Action

The mechanism of action of O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile. It can react with electrophilic centers in various molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the electrophilic species .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted benzylhydroxylamine hydrochlorides vary in reactivity, solubility, and applications based on their functional groups. Below is a systematic comparison:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
O-(2,4-Dimethylbenzyl)hydroxylamine HCl 2,4-dimethylbenzyl C₉H₁₃NO·HCl 189.64 Predicted CCS: 130.9 Ų; research applications pending further studies.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl 2,3,4,5,6-pentafluorobenzyl C₇H₄F₅NO·HCl 249.56 mp: 215°C; used in GC/MS derivatization (FLOROX® reagent) for carbonyl detection. Enhances sensitivity via electron-withdrawing F groups.
O-(4-Methoxybenzyl)hydroxylamine HCl 4-methoxybenzyl C₈H₁₂ClNO₂ 189.64 Soluble in methanol; used in aldose reductase inhibitor synthesis.
O-(2,4-Dichlorophenylbenzyl)hydroxylamine HCl 2,4-dichlorophenylbenzyl C₁₃H₁₂Cl₃NO 307.6 mp: 170–171.5°C; acts as a dual inhibitor of indoleamine/tryptophan dioxygenases.
O-(4-Nitrobenzyl)hydroxylamine HCl 4-nitrobenzyl C₇H₇N₂O₃·HCl 218.6 λmax: 254 nm; derivatization-grade reagent for HPLC analysis.
N,O-Dimethylhydroxylamine HCl N,O-dimethyl C₂H₈ClNO 109.55 CAS 6638-79-5; used in nucleophilic substitutions (e.g., Weinreb ketone synthesis).

Biological Activity

O-(2,4-Dimethylbenzyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₄ClNO and a molecular weight of approximately 151.21 g/mol. The compound features a hydroxylamine functional group attached to a 2,4-dimethylbenzyl moiety, which enhances its solubility and reactivity in biological systems.

Key Features:

  • Molecular Formula: C₉H₁₄ClNO
  • Molecular Weight: 151.21 g/mol
  • Functional Group: Hydroxylamine
  • Solubility: Enhanced due to hydrochloride form

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst. This process yields the desired compound while maintaining the integrity of the hydroxylamine functional group, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties: Hydroxylamines are known for their ability to act as antioxidants, potentially inhibiting oxidative stress in biological systems. This property is significant in the context of diseases associated with oxidative damage.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for treating infections caused by resistant bacterial strains.
  • Toxicological Studies: Toxicity assessments have been conducted to evaluate the safety profile of hydroxylamines. In one study involving rabbits, high doses led to severe skin reactions and mortality due to circulatory collapse . These findings underscore the need for careful dosage considerations in therapeutic applications.

Case Studies and Research Findings

A series of studies have explored the biological implications of hydroxylamines, including this compound:

  • Toxicity Assessment in Rabbits:
    • High doses (2000 mg/kg) resulted in acute hemorrhagic dermatitis and significant mortality.
    • Necropsy revealed severe hemorrhagic necrosis and vascular congestion in affected tissues .
  • Antioxidant Activity:
    • Hydroxylamines like O-(2,4-Dimethylbenzyl)hydroxylamine have been shown to scavenge free radicals effectively, contributing to their potential therapeutic roles in oxidative stress-related conditions.
  • Antimicrobial Studies:
    • Investigations into the antimicrobial properties revealed that certain hydroxylamines could inhibit the growth of various bacterial strains, indicating their potential as therapeutic agents against infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other hydroxylamines:

Compound NameMolecular FormulaKey Features
N,O-DimethylhydroxylamineC₂H₇N₃OUsed for Weinreb amide synthesis
O-(4-Nitrobenzyl)hydroxylamineC₉H₈ClN₂O₂Exhibits different reactivity due to nitro group
O-(3-Aminophenyl)hydroxylamineC₉H₁₂N₂OContains an amino group influencing activity

The specific substitution pattern on the benzene ring of this compound (methyl groups at positions 2 and 4) contributes to its distinct reactivity and biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride?

  • Methodology : A common approach involves nucleophilic substitution between hydroxylamine hydrochloride and a substituted benzyl halide (e.g., 2,4-dimethylbenzyl chloride) in a polar aprotic solvent like DMSO or DMF. Catalysts such as ionic liquids (e.g., [Bmim]OH) can enhance reaction efficiency. Typical conditions include stirring at 60–80°C for 6–12 hours, followed by acidification with HCl to precipitate the product . Purification via recrystallization in ethanol/water mixtures is recommended to remove unreacted starting materials .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodology :

  • Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
  • Structural Confirmation : Employ 1H NMR^1 \text{H NMR} (DMSO-d6, δ 2.2–2.4 ppm for methyl groups; δ 4.8 ppm for -CH2-O-), 13C NMR^{13} \text{C NMR}, and FT-IR (N–O stretch at ~930 cm1^{-1}) .
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodology :

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust; monitor for acute toxicity (LD50 data pending further studies).
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Stability tests indicate decomposition >6 months at room temperature .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,4-dimethylbenzyl substituent influence derivatization efficiency in analytical applications?

  • Methodology : Compare reaction kinetics and yields with analogs (e.g., O-pentafluorobenzyl or O-tert-butyl derivatives) using monosaccharide derivatization as a model system.

  • Experimental Design :

Derivatize glucose, galactose, and mannose with this compound under standardized conditions (pH 4.5, 60°C, 1 hour).

Quantify derivatives via LC-MS; compare sensitivity and peak resolution against other hydroxylamine reagents .

  • Data Analysis : Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for its synthesis?

  • Methodology :

  • Controlled Replication : Repeat synthesis using catalysts from conflicting studies (e.g., [Bmim]OH vs. NaOH) under identical conditions.
  • Kinetic Profiling : Monitor reaction progress via in-situ FT-IR to track intermediate formation.
  • Statistical Analysis : Apply ANOVA to identify significant differences in yields (p < 0.05) and correlate with catalyst basicity or solubility .

Q. What strategies improve the stability of this compound in aqueous solutions for long-term biochemical assays?

  • Methodology :

  • Stability Screening : Prepare buffered solutions (pH 3–7) and incubate at 25°C/37°C. Quantify degradation via HPLC at 0, 24, 48, and 72 hours.
  • Stabilizers : Test additives (e.g., 1% w/v ascorbic acid or 0.1 M EDTA) to inhibit oxidation or metal-catalyzed decomposition .
  • Lyophilization : Assess recovery rates after freeze-drying and reconstitution in organic solvents (e.g., acetonitrile) .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace DMSO with recyclable solvents (e.g., ethyl acetate) to reduce environmental impact .
  • Analytical Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 200.1052) .
  • Contradiction Management : Use Design of Experiments (DoE) to systematically evaluate variables (temperature, solvent, catalyst ratio) and identify optimal conditions .

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